2,2'-Bi-1H-benzimidazole, 1-methyl-
Overview
Description
2,2’-Bi-1H-benzimidazole, 1-methyl- is a heterocyclic aromatic compound that consists of two benzimidazole units connected at the 2-position, with a methyl group attached to one of the nitrogen atoms. This compound is part of the benzimidazole family, known for its diverse biological and chemical properties. Benzimidazoles are widely studied due to their applications in medicinal chemistry, material science, and as corrosion inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bi-1H-benzimidazole, 1-methyl- typically involves the condensation of o-phenylenediamine with aldehydes or carboxylic acids under acidic conditions. One common method includes the reaction of o-phenylenediamine with formic acid or its derivatives, followed by cyclization to form the benzimidazole ring . The methylation of the nitrogen atom can be achieved using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs continuous flow reactors to enhance yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Bi-1H-benzimidazole, 1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetonitrile at room temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzimidazole-2-carboxylic acid.
Reduction: Formation of 2,2’-Bi-1H-benzimidazole.
Substitution: Formation of halogenated benzimidazole derivatives.
Scientific Research Applications
2,2’-Bi-1H-benzimidazole, 1-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-Bi-1H-benzimidazole, 1-methyl- involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. The compound’s ability to chelate metal ions also plays a role in its activity as a corrosion inhibitor. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
2-Methylbenzimidazole: Similar in structure but lacks the bi-benzimidazole linkage.
1H-Benzimidazole: The parent compound without the methyl group or the bi-benzimidazole structure.
2,2’-Bi-1H-benzimidazole: Lacks the methyl group on the nitrogen atom
Uniqueness: 2,2’-Bi-1H-benzimidazole, 1-methyl- is unique due to its bi-benzimidazole structure, which enhances its stability and reactivity compared to simpler benzimidazole derivatives. The presence of the methyl group also influences its chemical properties and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-1-methylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4/c1-19-13-9-5-4-8-12(13)18-15(19)14-16-10-6-2-3-7-11(10)17-14/h2-9H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUQSNPDHSPQKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398725 | |
Record name | 2,2'-Bi-1H-benzimidazole, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62627-68-3 | |
Record name | 2,2'-Bi-1H-benzimidazole, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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